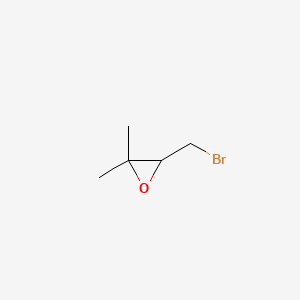
2-Ethylhexyl 3-ethoxypropanoate
Descripción general
Descripción
2-Ethylhexyl 3-ethoxypropanoate is a chemical compound with the molecular formula C13H26O3 and a molar mass of 230.34 g/mol . It is commonly used as a solvent or additive in various industries, including cosmetics, paints, and coatings. This compound is known for its unique physical and chemical properties, which make it valuable in different applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl 3-ethoxypropanoate typically involves the addition reaction of absolute ethanol and ethyl acrylate in the presence of a catalyst. The molar ratio of absolute ethanol to ethyl acrylate can range from 3:1 to 100:1, with the catalyst weight accounting for 0.1% to 20% of the weight of ethyl acrylate . Anion exchange resin is often used as the catalyst, and the reaction conditions are mild, with temperatures ranging from 10 to 20 degrees Celsius .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is designed to be efficient, with minimal side reactions and easy recycling and regeneration of the catalyst . This allows for continuous production and high yields.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethylhexyl 3-ethoxypropanoate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled conditions to ensure the desired outcomes.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the type of reaction but generally involve moderate temperatures and pressures.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Aplicaciones Científicas De Investigación
2-Ethylhexyl 3-ethoxypropanoate has a wide range of scientific research applications. In chemistry, it is used as a solvent and intermediate in organic synthesis. In biology, it is employed in the formulation of various biochemical assays and experiments. In medicine, it is used in the development of pharmaceutical formulations and drug delivery systems. In industry, it is utilized in the production of coatings, adhesives, and other materials.
Mecanismo De Acción
The mechanism of action of 2-Ethylhexyl 3-ethoxypropanoate involves its interaction with molecular targets and pathways within the system it is applied to. The specific molecular targets and pathways depend on the application. For example, in pharmaceutical formulations, it may interact with cellular membranes to enhance drug delivery.
Comparación Con Compuestos Similares
Similar Compounds:
Uniqueness: 2-Ethylhexyl 3-ethoxypropanoate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. These properties make it particularly valuable in applications requiring high solvency, low volatility, and compatibility with various materials.
Propiedades
IUPAC Name |
2-ethylhexyl 3-ethoxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-4-7-8-12(5-2)11-16-13(14)9-10-15-6-3/h12H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWQJFMEYZGKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCOCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596434 | |
| Record name | 2-Ethylhexyl 3-ethoxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113526-01-5 | |
| Record name | 2-Ethylhexyl 3-ethoxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanol, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B3045693.png)
![Phenol, 3-[ethyl(3-methylbutyl)amino]-](/img/structure/B3045694.png)


![7-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B3045697.png)
![7-Bromobicyclo[4.1.0]heptane](/img/structure/B3045698.png)




![tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B3045711.png)

